4/'-Thio-2/'-deoxycytidine
4/'-Thio-2/'-deoxycytidine
4-Thio-2-deoxycytidine is an orally bioavailable 4-thio modified 2-deoxycytidine analog, with potential antineoplastic activity. Upon administration of 4-thio-2-deoxycytidine (TdCyd), this cytidine analog gets incorporated into DNA during replication and inhibits the activity of DNA methyltransferase 1 (DNMT1), which blocks DNA hypermethylation. This results in DNMT1 depletion, hypomethylation of DNA, and the reactivation of tumor suppressor genes that were silenced by hypermethylation; this results in antitumor activity and an inhibition of tumor cell proliferation.
Brand Name:
Vulcanchem
CAS No.:
134111-30-1
VCID:
VC21162948
InChI:
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
SMILES:
C1C(C(SC1N2C=CC(=NC2=O)N)CO)O
Molecular Formula:
C9H13N3O3S
Molecular Weight:
243.29 g/mol
4/'-Thio-2/'-deoxycytidine
CAS No.: 134111-30-1
Cat. No.: VC21162948
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Thio-2-deoxycytidine is an orally bioavailable 4-thio modified 2-deoxycytidine analog, with potential antineoplastic activity. Upon administration of 4-thio-2-deoxycytidine (TdCyd), this cytidine analog gets incorporated into DNA during replication and inhibits the activity of DNA methyltransferase 1 (DNMT1), which blocks DNA hypermethylation. This results in DNMT1 depletion, hypomethylation of DNA, and the reactivation of tumor suppressor genes that were silenced by hypermethylation; this results in antitumor activity and an inhibition of tumor cell proliferation. |
|---|---|
| CAS No. | 134111-30-1 |
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 |
| Standard InChI Key | MOMUJZRKXYLWMH-SHYZEUOFSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](S[C@H]1N2C=CC(=NC2=O)N)CO)O |
| SMILES | C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
| Canonical SMILES | C1C(C(SC1N2C=CC(=NC2=O)N)CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator